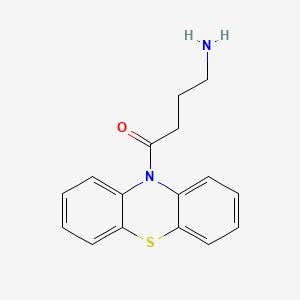

4-Amino-1-phenothiazin-10-yl-butan-1-one

Description

Significance of Phenothiazine (B1677639) Derivatives in Contemporary Chemical Research

Phenothiazine and its derivatives are a highly significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities and chemical properties. wikipedia.orgresearcher.life Derivatives of phenothiazine have been instrumental in revolutionizing various medical fields, particularly psychiatry with the development of antipsychotic drugs, and allergy treatment. wikipedia.org The parent compound itself is primarily of theoretical interest, but its derivatives are the focus of extensive research. wikipedia.org

Contemporary research continues to uncover new applications for these versatile scaffolds. Scientists are exploring their potential use in advanced batteries, fuel cells, and as photodynamic therapy agents. wikipedia.orgnews-medical.net In pharmacology, beyond their well-established neuroleptic effects, phenothiazine derivatives are investigated for a range of other biological activities. These include anti-proliferative effects, the potential to reverse multidrug resistance (MDR) in cancer cells, and antioxidant properties that may help mitigate diseases related to oxidative stress. nih.govnih.govif-pan.krakow.plresearchgate.net Furthermore, their historical role as anti-infective agents, starting with the derivative methylene (B1212753) blue, continues to inspire investigations into new antimicrobial applications. wikipedia.org

Structural Characteristics of the Phenothiazine Nucleus and its Derivatives

The core of any phenothiazine derivative is the phenothiazine nucleus, an organic compound with the chemical formula S(C₆H₄)₂NH. wikipedia.org This tricyclic structure consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forming a central thiazine (B8601807) ring. wikipedia.orgresearchgate.net A key characteristic of this nucleus is its non-planar, folded, or "butterfly" conformation along the sulfur-nitrogen axis. wikipedia.org

Phenothiazines are electron-donating molecules and can form charge-transfer salts. wikipedia.org The biological and chemical activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on this tricyclic core. Structure-activity relationship (SAR) studies have shown that modifications at two primary locations are crucial for tuning the compound's properties:

The C-2 position: Substitution at this position on one of the benzene rings, often with an electron-withdrawing group, can significantly influence activity. if-pan.krakow.plslideshare.net

The N-10 position: The nitrogen atom of the central ring is a common site for substitution, typically with an alkyl side chain of varying length that terminates in an amine group. if-pan.krakow.pl The length of this chain is a critical determinant of biological activity. nih.govslideshare.net

Positioning of 4-Amino-1-phenothiazin-10-yl-butan-1-one within Phenothiazine Chemistry

This compound is a synthetic derivative that fits within the broad family of N-10 substituted phenothiazines. It is identified by its unique molecular structure and properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 4-amino-1-phenothiazin-10-ylbutan-1-one nih.gov |

| CAS Number | 435342-13-5 nih.gov |

| Molecular Formula | C₁₆H₁₆N₂OS nih.gov |

| Molecular Weight | 284.4 g/mol nih.gov |

| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN nih.gov |

The defining feature of this compound is the specific side chain attached to the nitrogen atom at the N-10 position. This substituent is a 4-amino-1-oxobutyl chain. Its key structural characteristics include:

An Acyl Linkage: Unlike many well-known phenothiazine drugs that feature an alkyl chain directly attached to the N-10 nitrogen, this compound has a carbonyl group (C=O) adjacent to the nitrogen. This forms an amide-like linkage (specifically, an N-acylphenothiazine), which can influence the electronic properties and conformation of the molecule.

A Four-Carbon Chain: The chain length between the phenothiazine nucleus and the terminal amine group is four carbons long (a butyl chain). Research on other phenothiazine derivatives has indicated that a bridge of three or four carbons is often optimal for certain biological activities, such as the inhibition of cell proliferation and reversal of multidrug resistance. nih.gov

A Primary Terminal Amine: The side chain terminates with a primary amine (-NH₂). This contrasts with many classic phenothiazine antipsychotics and potent MDR modulators, which typically possess a tertiary amine at the end of the side chain. nih.govslideshare.net

While extensive published research focusing specifically on this compound is limited, the rationale for its synthesis and study can be inferred from the broader context of phenothiazine chemistry. The interest in this scaffold is likely driven by the systematic exploration of structure-activity relationships.

The synthesis of novel phenothiazine derivatives is an active area of chemical research aimed at discovering compounds with new or improved biological activities. nih.gov The specific scaffold of this compound allows researchers to investigate how the combination of an N-acyl linkage and a primary terminal amine on a four-carbon chain impacts the molecule's function. Given that related structures with four-carbon bridges have shown activity in cancer models, a primary research interest could be to screen this compound for potential anti-proliferative or MDR-reversal properties. nih.gov By creating and testing such unique derivatives, chemists aim to build a more comprehensive understanding of the phenothiazine pharmacophore and identify new lead compounds for further development.

An in-depth examination of the synthetic methodologies for producing this compound reveals a multi-step process rooted in the fundamental chemistry of the phenothiazine heterocycle. The synthesis is not a singular, direct reaction but rather a strategic sequence involving the formation of the core structure, its subsequent functionalization at the nitrogen atom, and the careful construction of the desired amino-alkyl side chain.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-phenothiazin-10-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOXKMKFXILXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365724 | |

| Record name | 4-Amino-1-phenothiazin-10-yl-butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-13-5 | |

| Record name | 4-Amino-1-phenothiazin-10-yl-butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Biology of 4 Amino 1 Phenothiazin 10 Yl Butan 1 One Derivatives

Influence of the N-10 Butanone-Amine Side Chain on Biological Activity

The substituent at the N-10 position of the phenothiazine (B1677639) nucleus is a critical determinant of biological activity. For derivatives of 4-Amino-1-phenothiazin-10-yl-butan-1-one, the butanone-amine side chain dictates the molecule's interaction with various biological targets.

Role of the Carbon Chain Length and Branching

The length of the alkyl chain connecting the phenothiazine nitrogen to the terminal amine group significantly influences the compound's pharmacological effects. While a three-carbon (propyl) bridge is widely considered optimal for neuroleptic and antipsychotic activity, a longer four-carbon chain, as seen in the butanone-amine moiety, has been associated with enhanced activity in other areas. slideshare.net

Specifically, studies on the reversal of multidrug resistance (MDR) in cancer cells have indicated that phenothiazines with a four-carbon alkyl bridge exhibit greater potency compared to those with shorter two- or three-carbon linkers. This suggests that the increased length of the butanone side chain in this compound may confer advantages in overcoming P-glycoprotein-mediated drug efflux. Conversely, shortening the alkyl chain from three to two carbons has been shown to alter receptor affinity, diminishing the antipsychotic potential. if-pan.krakow.pl Branching on the alkyl chain is generally detrimental to activity.

Impact of the Amino Group's Position and Substitution Pattern

The nature of the terminal amino group is another crucial factor. For many phenothiazine activities, including antipsychotic and anti-MDR effects, a tertiary amine is required for maximal potency. slideshare.netif-pan.krakow.pl It is suggested that the presence of a tertiary amine enhances the anti-MDR activity compared to primary or secondary amines. if-pan.krakow.pl

The parent compound, this compound, possesses a primary amine. While this may result in lower activity in assays where a tertiary amine is optimal, primary amines have been found to be important for other activities, such as the inhibition of Protein Kinase C (PKC). if-pan.krakow.pl This highlights how different substitution patterns on the amino group can selectively tune the biological profile of the derivative. Replacing the aliphatic amine with a cyclic system, such as a piperazine (B1678402) or piperidine (B6355638) ring, is a common strategy that often leads to increased neuroleptic potency.

Effects of the Ketone Functionality

The presence of a carbonyl group, such as the ketone in the butanone side chain, can introduce unique properties. Research has indicated that a carbonyl substituent, whether located in the side chain or on the phenothiazine ring, can increase the chemosensitizing activity of these compounds in drug-resistant cells. if-pan.krakow.pl This effect, however, appears to be dependent on the presence of a secondary or tertiary amine in the side chain. if-pan.krakow.pl The carbonyl group is thought to participate in the formation of hydrogen bonds with intramembrane portions of transport proteins like P-glycoprotein, which is a critical feature for effective MDR inhibitors. if-pan.krakow.pl Therefore, the ketone functionality in this compound is a key structural feature that may contribute to its potential as an MDR modulator.

Contribution of Phenothiazine Ring Substituents to Activity Profiles

Electronic and Steric Effects of Substituents at the Phenothiazine Ring

The position and electronic nature of substituents on the phenothiazine ring are of paramount importance. The C-2 position is widely recognized as the optimal site for substitution to enhance biological activity. slideshare.net Electron-withdrawing groups at this position significantly increase the potency of phenothiazine derivatives for a range of activities, including antipsychotic and anti-MDR effects.

The relative efficacy of different substituents at the C-2 position generally follows the order of their electron-withdrawing strength. For instance, the anti-MDR activity of C-2 substituted phenothiazines increases in the order: -H < -Cl < -CF3. if-pan.krakow.pl This trend underscores the importance of an electronegative group at this position for potent biological action. The introduction of such groups can intensify the molecule's interaction with its target, for example, by creating a more favorable electrostatic potential for receptor binding.

| Substituent at C-2 | General Effect on Activity | Example Compound Class |

|---|---|---|

| -H (Unsubstituted) | Baseline Activity | Promazine Derivatives |

| -Cl (Chloro) | Increased Potency | Chlorpromazine (B137089) Derivatives |

| -CF3 (Trifluoromethyl) | Greatly Increased Potency | Trifluoperazine (B1681574) Derivatives |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape of phenothiazine derivatives is crucial for their interaction with biological targets. The phenothiazine ring system is not planar but exists in a folded conformation, characterized by a dihedral angle between the two benzene (B151609) rings. The nature of the N-10 side chain and ring substituents influences this "butterfly" angle and the orientation of the side chain relative to the ring.

Comparative SAR Analysis with Related Phenothiazine Scaffolds

The pharmacological activity of phenothiazine derivatives is intricately linked to their three-dimensional structure, particularly the nature and position of substituents on the tricyclic core and the side chain at the N-10 position. nih.govslideshare.net The scaffold of this compound provides a unique template for derivatization. A comparative analysis with other well-studied phenothiazine scaffolds reveals key structural determinants for activity, which is often associated with the blockade of dopamine (B1211576) receptors. nih.govnih.gov

Key structural features influencing the activity of phenothiazine derivatives include:

Substitution at the C-2 Position: The introduction of an electron-withdrawing group at the C-2 position of the phenothiazine ring is a critical factor for enhancing antipsychotic activity. slideshare.netslideshare.net For instance, derivatives with a trifluoromethyl (-CF3) group are generally more potent than those with a chlorine (-Cl) atom at this position. nih.gov This is attributed to the increased van der Waals attractive forces with the target receptor. nih.gov

The N-10 Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring (N-10) and the terminal amino group is considered optimal for neuroleptic activity. slideshare.netslideshare.net Deviations from this three-carbon spacer typically lead to a decrease in potency. The 4-aminobutyl chain in the "this compound" scaffold represents a slight deviation from this classic rule, suggesting its derivatives might exhibit a modified pharmacological profile.

The Terminal Amino Group: The basicity and nature of the terminal amino group are crucial. It must be a tertiary amine for significant activity. slideshare.net Incorporating the terminal nitrogen into a piperazine ring, as seen in drugs like Prochlorperazine and Trifluoperazine, often enhances potency compared to simple alkylamino side chains. nih.govnih.gov This enhancement is partly due to favorable interactions, such as those with hydroxyethylpiperazine side chains. nih.gov The primary amino group in the parent scaffold of this compound would be a key point for modification to introduce tertiary amine functionalities.

| Structural Feature | General Observation on Related Scaffolds | Implication for this compound Derivatives |

|---|---|---|

| C-2 Ring Substituent | Electron-withdrawing groups (-Cl, -CF3) increase antipsychotic activity. slideshare.netslideshare.net -CF3 is generally more potent than -Cl. nih.gov | Derivatives should incorporate electron-withdrawing groups at C-2 to maximize potential activity. |

| N-10 Side Chain Length | A three-carbon chain is optimal for neuroleptic activity. slideshare.netslideshare.net | The four-carbon chain in this scaffold may alter the activity profile compared to classic phenothiazines. |

| Terminal Amino Group | Must be a tertiary amine. slideshare.net Piperazine-containing side chains often enhance potency. nih.gov | The primary amine offers a site for substitutions to create tertiary amines or incorporate heterocyclic systems like piperazine. |

Computational and Chemoinformatic Approaches in SAR Elucidation

Computational methods are indispensable tools for understanding the complex structure-activity relationships of phenothiazine derivatives. niscpr.res.in Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into the molecular properties that govern biological activity and the specific interactions between ligands and their protein targets. niscpr.res.innih.gov

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating molecular descriptors that numerically represent the physicochemical properties of the molecules and correlating them with activity data through statistical models. ubbcluj.robiointerfaceresearch.com For phenothiazines, QSAR models have been used to predict properties like antipsychotic activity, toxicity (LD50), and lipophilicity (logP). niscpr.res.inubbcluj.ro

The development of a robust QSAR model begins with the careful selection of molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. For phenothiazine derivatives, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). niscpr.res.in They are crucial as electronic structure influences receptor interactions.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor representing the molecule's lipophilicity, which affects its ability to cross cell membranes like the blood-brain barrier. niscpr.res.in

Topological and Steric Descriptors: These descriptors, such as molecular weight, volume, and polar surface area (PSA), describe the size, shape, and polarity of the molecule. niscpr.res.in

Once calculated, these descriptors are used to build a mathematical model, often using multilinear regression, that links them to the biological activity. ubbcluj.ro The goal is to find the combination of descriptors that best explains the variance in the observed activity of the compounds in a training set. biointerfaceresearch.com

| Descriptor Type | Examples | Relevance to Phenothiazine SAR |

|---|---|---|

| Electronic | E(HOMO), E(LUMO), Dipole Moment | Describes the capacity for electronic interactions with the receptor. niscpr.res.in |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport to the target site. niscpr.res.in |

| Steric/Topological | Molecular Weight, Molecular Volume, Polar Surface Area (PSA) | Relates to the fit of the molecule within the receptor's binding pocket. niscpr.res.in |

| Quantum Mechanical | Binding Energy, Total Energy | Provides insights into the stability of the molecule and its complex with a receptor. niscpr.res.in |

The reliability of a QSAR model is paramount and is assessed through rigorous validation procedures. nih.govsemanticscholar.org A validated model should not only accurately describe the data it was built on (the training set) but also predict the activity of new, untested compounds. mdpi.com

Key validation techniques include:

Internal Validation: Commonly performed using the leave-one-out (LOO) cross-validation method (Q²). This process involves systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. A high Q² value indicates the model's robustness and internal consistency. mdpi.com

External Validation: This is the most critical test of a model's predictive power. The model is used to predict the activity of an external test set of compounds that were not used during model development. The predictive capability is often measured by the predictive R² (R²pred). mdpi.com

Y-Randomization: This test ensures the model is not the result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. A valid model should show very low correlation statistics for the randomized data. taylorfrancis.com

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and experimental testing, thereby accelerating the development of new phenothiazine-based therapeutic agents. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. orientjchem.org It is widely used to understand the structural basis of a drug's mechanism of action. For phenothiazine derivatives, docking studies have been instrumental in visualizing how these molecules interact with various protein targets, including dopamine receptors, acetylcholinesterase (AChE), and the anti-apoptotic protein BCL-2. niscpr.res.innih.govbilkent.edu.trfrontiersin.org

Docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and biological activity. frontiersin.org For phenothiazine derivatives, common interactions include:

Hydrophobic Interactions: The tricyclic phenothiazine core is largely hydrophobic and often engages with nonpolar amino acid residues in the binding pocket of the target protein. nih.govfrontiersin.org For example, docking studies with BCL-2 show the thiazine (B8601807) nucleus fitting into a hydrophobic site. frontiersin.org

Hydrogen Bonding: The nitrogen atom in the side chain, which is typically protonated at physiological pH, can form crucial hydrogen bonds with polar amino acid residues. For instance, in AChE, this can involve interactions with residues like His447. bilkent.edu.tr

Pi-Interactions: The aromatic rings of the phenothiazine scaffold can participate in pi-pi stacking or pi-cation interactions with aromatic residues like tryptophan (Trp) or tyrosine (Tyr) in the binding site. bilkent.edu.tr

The results of docking studies are often quantified by a "docking score," which estimates the binding affinity (e.g., Glide score). nih.gov These scores, along with a detailed analysis of the binding pose and interactions, help rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity. niscpr.res.inorientjchem.org For example, understanding the specific interactions can explain why a cis-thioxanthene is more potent than a trans isomer or why a trifluoromethyl group at C-2 enhances activity more than chlorine. nih.gov

| Interaction Type | Description | Example Residues in Protein Targets |

|---|---|---|

| Hydrophobic | Interaction between the nonpolar phenothiazine ring system and nonpolar amino acid side chains. frontiersin.org | Leucine, Valine, Tryptophan |

| Hydrogen Bonding | Donation/acceptance of a hydrogen atom between the ligand (e.g., side chain nitrogen) and polar residues. bilkent.edu.tr | Histidine, Tyrosine, Serine |

| Pi-Cation | Electrostatic interaction between the electron-rich aromatic ring and a positively charged residue or the protonated side chain amine and an aromatic residue. bilkent.edu.tr | Tryptophan (Trp86 in AChE) bilkent.edu.tr |

| Van der Waals | General non-specific attractive forces between the ligand and the protein surface. nih.gov | Most residues in the binding pocket |

Molecular Docking and Protein-Ligand Interaction Studies[7][11].

Identification of Key Pharmacophoric Features

The structure-activity relationship (SAR) of phenothiazine derivatives reveals several key pharmacophoric features essential for their biological activities. These features are primarily centered on the tricyclic phenothiazine core, the nature of the substituent at the C2 position, and the composition of the alkylamino side chain attached at the N10 position. auburn.educutm.ac.inslideshare.net For this compound, these features can be analyzed to predict its potential interactions and activity profile.

The fundamental pharmacophore for this class of compounds includes:

A Tricyclic Core: The rigid, electron-rich phenothiazine ring system serves as the primary scaffold. This hydrophobic core is crucial for interactions with biological targets.

An Alkyl Side Chain: A flexible linker connecting the tricyclic system to a terminal nitrogen atom. For maximal antipsychotic activity in many derivatives, a three-carbon chain is considered optimal. cutm.ac.inslideshare.net However, studies on multidrug resistance (MDR) reversal have shown that compounds with a four-carbon bridge, such as the butan-1-one chain in the subject molecule, exhibit increased activity. nih.gov

A Terminal Nitrogen Atom: The basic amino group at the end of the side chain is typically protonated at physiological pH, allowing for ionic interactions. For many activities, including antipsychotic and anti-MDR effects, a tertiary amine is preferred. slideshare.netnih.gov The primary amine in this compound represents a deviation from this general observation, suggesting a potentially different activity profile.

Substituent at C2: The potency and nature of the biological activity are significantly modulated by the substituent at the C2 position of the phenothiazine ring. Electron-withdrawing groups, such as -CF3 or -Cl, generally increase activity. nih.gov The subject compound is unsubstituted at this position, which, according to general SAR principles, might result in lower potency compared to its substituted analogs. cutm.ac.in

The table below summarizes the key pharmacophoric features based on general phenothiazine SAR and relates them to the specific structure of this compound.

| Pharmacophoric Feature | General Observation for High Activity | Feature in this compound | Implication |

| Ring Substituent (C2) | Electron-withdrawing group (e.g., -Cl, -CF3) enhances potency. nih.gov | Unsubstituted (Hydrogen) | Potentially lower potency compared to C2-substituted analogs. |

| Alkyl Chain Length (N10) | 3-carbon chain is optimal for neuroleptic activity. slideshare.net 4-carbon chain enhances MDR reversal activity. nih.gov | 4-carbon chain (Butanone) | May possess enhanced activity in specific areas like MDR modulation. |

| Terminal Amino Group | Tertiary amine is generally required for maximal activity. slideshare.netnih.gov | Primary amine | Suggests a potentially modified or different biological activity profile. |

| Phenothiazine Core | Acts as a hydrophobic scaffold. | Present | Fulfills the basic structural requirement for the class. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For phenothiazine derivatives, a pharmacophore model typically includes features such as hydrophobic centers, hydrogen bond donors, hydrogen bond acceptors, and positively ionizable sites. These models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds with potential activity. nih.gov

A hypothetical pharmacophore model for a phenothiazine derivative might consist of:

Two or three hydrophobic features representing the aromatic rings of the phenothiazine nucleus.

A hydrogen bond acceptor feature, which could correspond to the sulfur atom in the central ring or the carbonyl oxygen in the side chain of this compound.

A positively ionizable feature representing the terminal amino group.

A hydrogen bond donor feature, also corresponding to the terminal amine.

Virtual screening campaigns using such pharmacophore models have been successfully applied to the phenothiazine class. In one notable study, a virtual screening of 2,163 phenothiazine derivatives from the ZINC15 and PubChem databases was performed to identify new inhibitors of trypanothione (B104310) reductase (TR) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net This screening led to the identification of 285 compounds with a higher predicted affinity for the enzyme's active site than its natural ligand. nih.govresearchgate.net Subsequent experimental testing of selected hits confirmed their inhibitory activity, validating the utility of the virtual screening approach. nih.gov

The process of pharmacophore-based virtual screening for phenothiazine derivatives can be summarized in the following steps:

| Step | Description | Example Application |

| 1. Pharmacophore Model Generation | A set of active phenothiazine derivatives is used to generate a 3D model defining key chemical features (e.g., hydrophobic, H-bond donor/acceptor). nih.gov | A model is created based on known potent inhibitors of a specific enzyme. |

| 2. Database Preparation | Large databases of chemical compounds (e.g., ZINC, PubChem) are prepared for 3D conformational analysis. nih.gov | The ZINC15 database is filtered for drug-like molecules. |

| 3. Virtual Screening | The pharmacophore model is used as a 3D query to search the prepared database, filtering for molecules that match the defined features. nih.gov | The database is screened to find compounds that fit the phenothiazine pharmacophore for trypanothione reductase inhibition. nih.govresearchgate.net |

| 4. Hit Filtering and Selection | The initial hits are further filtered based on criteria like molecular docking scores, predicted ADME properties, and structural diversity. | Hits are docked into the target enzyme's active site, and those with the best scores are selected. nih.gov |

| 5. Experimental Validation | The most promising candidates are synthesized or acquired and tested in biological assays to confirm their activity. | Two identified compounds, ZINC1033681 and ZINC10213096, were tested and confirmed as mixed-type inhibitors of recombinant TR. nih.gov |

Advanced Chemoinformatic Tools

Advanced chemoinformatic tools are employed to explore the complex relationships between chemical structure and biological activity in a quantitative manner. Techniques such as Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), Comparative Molecular Surface Analysis (CoMSA), and the Similarity-Activity Landscape Index (SALI) provide deeper insights into the SAR of phenothiazine derivatives.

Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA)

PCA and HCA are exploratory data analysis techniques used to identify patterns and group similar objects within a dataset. nih.gov In medicinal chemistry, these methods are applied to datasets of compounds described by numerous molecular descriptors (e.g., physicochemical properties, structural fingerprints).

PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components. nih.govnih.gov This allows for the visualization of the main trends in the data. For instance, a study on the cytotoxicity of 28 phenothiazine derivatives against liver cancer cell lines used PCA to analyze cell viability data. nih.govacs.org The analysis revealed that the most active compounds clustered together in the PCA plot, separating them from less active derivatives and demonstrating a clear structure-activity trend. nih.govacs.org The first two principal components were able to explain nearly 90% of the data's variability. nih.gov

HCA groups compounds into a tree-like diagram called a dendrogram based on their similarity. nih.gov This method can reveal subgroups of phenothiazine derivatives with similar structural features and, consequently, similar biological activities. HCA, often used in conjunction with PCA, helps to visualize the (dis)similarities between molecules in a multidimensional descriptor space. nih.gov

Comparative Molecular Surface Analysis (CoMSA)

CoMSA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a set of compounds with their 3D molecular properties, such as steric, electrostatic, and lipophilic fields, mapped onto the molecular surface. nih.gov A study on novel tetracyclic diazaphenothiazine analogues used CoMSA to identify the shape-based steric, electronic, and lipophilic properties that were potentially important for their anticancer activity. nih.gov This provides a visual and quantitative map indicating which regions of the molecule are sensitive to modification and how those modifications might impact activity.

Similarity-Activity Landscape Index (SALI)

The structure-activity relationship landscape is a conceptual framework that visualizes biological activity as a function of chemical structure. "Activity cliffs" are a key feature of this landscape, representing pairs of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. nih.govblogspot.com The SALI is a numerical metric designed to quantify these activity cliffs. nih.gov

The SALI value for a pair of molecules (i, j) is calculated as:

SALIi,j = |Ai - Aj| / (1 - sim(i, j))

where Ai and Aj are the activities of the two molecules, and sim(i, j) is their structural similarity (often calculated using the Tanimoto coefficient, which ranges from 0 to 1). nih.gov A large SALI value indicates a significant activity cliff. blogspot.comresearchgate.net Analyzing SALI values for a dataset of phenothiazine derivatives can pinpoint critical structural modifications that lead to drastic changes in activity. blogspot.com This information is invaluable for guiding lead optimization, as it highlights molecular regions where even minor changes can have a profound impact, helping to refine SAR understanding. blogspot.comresearchgate.net

Mechanistic Investigations of 4 Amino 1 Phenothiazin 10 Yl Butan 1 One S Preclinical Actions

Elucidation of Molecular and Cellular Targets.

Identification of Receptor and Enzyme Interactions.

Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1) Enzyme Inhibition Profiles.The inhibition of cytochrome P450 enzymes is a known characteristic of some drug molecules.nih.govnih.govresearchgate.netdrugbank.comHowever, the specific inhibition profile, including IC₅₀ or Kᵢ values, of 4-Amino-1-phenothiazin-10-yl-butan-1-one against CYP1A1, CYP1A2, and CYP1B1 has not been documented in the available literature.

Due to the absence of specific research findings for this compound, the creation of data tables and a detailed, scientifically accurate article as per the provided outline is not feasible at this time.

Exploration of Protein Aggregation Modulation (e.g., Tau, Amyloid-beta)

The aggregation of proteins such as tau and amyloid-beta is a hallmark of several neurodegenerative diseases. Certain phenothiazine (B1677639) derivatives have been investigated for their potential to interfere with these processes.

Notably, the non-neuroleptic phenothiazine, methylene (B1212753) blue, has been shown to inhibit the aggregation of tau protein. pnas.orgnih.gov This inhibition is achieved by blocking the tau-tau binding interaction through the repeat domain, which is crucial for the formation of paired helical filaments (PHFs) that constitute neurofibrillary tangles in Alzheimer's disease. pnas.orgnih.gov Desmethyl derivatives of methylene blue have demonstrated even more potent inhibition, with Ki values in the nanomolar range. pnas.orgnih.gov The mechanism of this inhibition by phenothiazines like methylene blue is unique in that it involves the specific modification of cysteine residues within the tau protein, which maintains it in a monomeric, disordered conformation and prevents the formation of larger aggregates.

Given these findings, it is plausible that this compound could also exhibit properties that modulate the aggregation of key proteins implicated in neurodegenerative disorders.

Cellular Pathway Analysis

Phenothiazine derivatives have been extensively studied for their impact on various cellular pathways, particularly in the context of cancer research. These compounds are known to influence cell signaling, induce programmed cell death, and regulate cell cycle progression.

The precise impact of this compound on specific cell signaling cascades is not yet elucidated. However, the broader class of phenothiazines is known to interact with a variety of cellular signaling pathways. Their established roles as antagonists of dopamine (B1211576) and other neurotransmitter receptors indicate their ability to modulate downstream signaling events. Further research is needed to determine the specific signaling pathways that may be affected by this particular compound.

A significant body of research demonstrates that various phenothiazine derivatives can induce apoptosis in cancer cells. This pro-apoptotic activity is a key component of their potential anticancer effects. For instance, phenoxazine derivatives, which are structurally related to phenothiazines, have been shown to induce apoptosis in human T-cell leukemia cells.

While the precise mechanisms can vary between different derivatives and cell types, the induction of apoptosis is a common theme. It is therefore reasonable to hypothesize that this compound may also possess the ability to trigger programmed cell death pathways in susceptible cell populations.

In addition to inducing apoptosis, phenothiazine derivatives have been observed to interfere with the normal progression of the cell cycle. Some derivatives can cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For example, certain phenoxazines have been found to arrest the cell cycle at the sub G0/G1 phase in leukemia cells. This disruption of the cell cycle is another important aspect of their potential as anticancer agents. The ability of this compound to regulate cell cycle progression warrants further investigation.

Preclinical Biological Activity Spectrum of 4 Amino 1 Phenothiazin 10 Yl Butan 1 One and Analogues in Vitro and in Vivo Non Human Models

Anticancer Activity Research.

Phenothiazines, a class of tricyclic heterocyclic compounds, have been investigated for their potential as anticancer agents. benthamdirect.comfrontiersin.org Initially developed as antipsychotic drugs, certain phenothiazine (B1677639) derivatives have demonstrated a wide range of biological activities, including antitumor effects. researchgate.netbrieflands.com Research into structurally modified phenothiazines has shown that these compounds can exhibit cytotoxic activities against various human tumor cell lines. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines.frontiersin.orgnih.govtandfonline.comtandfonline.comnih.gov

Broad Spectrum Anticancer Screening.

Phenothiazine derivatives have been the subject of broad-spectrum anticancer screening, demonstrating activity against a diverse range of human cancer cell lines. mdpi.com Modified tricyclic phenothiazines with various substituents at the 10-position have shown cytotoxic activities against ten different types of human tumors, including leukemia, melanoma, small cell lung cancer, colon cancer, central nervous system cancers, renal cancer, breast cancer, ovarian cancer, and prostate cancer. mdpi.com

One study synthesized ten new urea-containing derivatives of phenothiazine and tested their antitumor activity in vitro against 23 human cancer cell lines. benthamdirect.com The results indicated that one compound, TTi-2, was particularly effective in inhibiting the proliferation of this wide array of cancer cells. benthamdirect.com Another study investigated seventeen novel phenothiazine derivatives for their ability to inhibit proliferation against the NCI-60 cancer cell line panel, which includes several multi-drug resistant (MDR) tumor cell lines. researchgate.net

Furthermore, a series of PEGylated and TEGylated phenothiazine derivatives were monitored for their in vitro antitumor activity against seven human tumor cell lines and one mouse tumor cell line. nih.gov These screenings help to identify lead compounds with broad anticancer potential for further development.

Cell Line Specificity and Differential Sensitivity.tandfonline.com

While some phenothiazine analogues exhibit broad-spectrum activity, others demonstrate cell line specificity and differential sensitivity. For instance, a TEGylated aldehyde derivative of phenothiazine (PTF) showed increased cytotoxic activity against colon carcinoma (CT-26), cervical carcinoma (HeLa), and liver cancer (HepG2) cell lines, with the best activity and selectivity observed in HeLa cells. nih.gov

In a study of novel phenothiazine derivatives, the compounds were generally more cytotoxic to Hep3B liver cancer cells than to SkHep1 liver cancer cells. nih.gov Another investigation of chalcone-phenothiazine hybrids found that all compounds showed higher cytotoxicity against four human oral squamous cell carcinoma (OSCC) lines (HSC4, HSC3, HSC2, and Ca9-22) compared to three normal human cell lines (HPLF, HPC, and HGF), indicating a degree of selectivity for cancer cells. researchgate.net

The substitution pattern on the phenothiazine ring system also influences cell line sensitivity. For example, trifluoromethyl derivatives of phenothiazine showed potent activity against HEp-2 tumor cells, whereas the chlorine derivative had a relatively weak effect. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Phenothiazine Analogues

| Compound | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| TTi-2 (a urea-containing phenothiazine derivative) | 23 human cancer cell lines | Inhibited proliferation. benthamdirect.com |

| PTF (a TEGylated aldehyde phenothiazine derivative) | HeLa (cervical carcinoma) | High cytotoxic activity and selectivity. nih.gov |

| Chalcone-phenothiazine hybrids | Oral squamous cell carcinoma lines (HSC4, HSC3, HSC2, Ca9-22) | Higher cytotoxicity compared to normal human cell lines. researchgate.net |

| Trifluoromethyl phenothiazine derivative | HEp-2 | Potent cytotoxic activity. nih.gov |

Mechanisms of Cell Growth Inhibition.

The mechanisms by which phenothiazine analogues inhibit cancer cell growth are multifaceted. frontiersin.org One of the key mechanisms is the induction of apoptosis, or programmed cell death. brieflands.com For example, the compound TTi-2 was found to induce apoptosis by activating caspase 3 activity. benthamdirect.com Studies have also shown that phenothiazine derivatives can induce both early and necrotic apoptosis in cancer cells. researchgate.net

Another important mechanism is the arrest of the cell cycle. TTi-2 was shown to cause cell cycle arrest at the G0/G1 phase. benthamdirect.com Phenothiazines can also inhibit cell proliferation by targeting different stages of the cell cycle. frontiersin.org

Furthermore, phenothiazines have been found to modulate various signaling pathways involved in cancer progression and survival, such as the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways. frontiersin.orgbrieflands.com They can also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by inhibiting the production of vascular endothelial growth factor (VEGF). frontiersin.orgbrieflands.com Some phenothiazines can also induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). frontiersin.org

In Vivo Efficacy in Animal Models of Cancer.tandfonline.comnih.gov

Tumor Growth Inhibition Studies.

While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the potential of a new anticancer agent. mdpi.com Some phenothiazine derivatives have shown promising results in in vivo tumor inhibition studies. For instance, structural modifications of phenothiazines with various heteroaromatic units have led to promising results, with a reported in vivo tumor inhibition of approximately 70%. nih.gov

In one study, a novel phenothiazine derivative was evaluated in preclinical animal models of cancer, though specific tumor growth inhibition data was not detailed in the provided abstract. nih.gov Another study involving a nanomedicine formulation for treating breast cancer in BALB/c mice using 4T1 cell lines reported complete recovery in the sick mice, with no evidence of tumor formation or metastasis in the treated group. scirp.org While not a direct study of a phenothiazine derivative, it highlights the importance of in vivo models for assessing therapeutic efficacy.

Evaluation in Xenograft Models

The therapeutic potential of phenothiazine analogues has been assessed in vivo using xenograft models, where human tumor cells are implanted into immunocompromised animals. One study demonstrated that a derivative of trifluoperazine (B1681574), compound A4 [10-(3-(piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine], effectively suppressed the growth of oral cancer (Ca922) xenograft tumors in mice when administered intraperitoneally. researchgate.net Another phenothiazine derivative was found to inhibit the growth of MGC-803 gastric cancer xenografts in immunodeficient mice, an effect linked to the inhibition of tubulin polymerization. nih.gov These studies underscore the potential of the phenothiazine scaffold in developing agents that can inhibit tumor growth in a live animal model. researchgate.netnih.gov The use of phenothiazines in tumor xenograft models is a recurring theme in the exploration of their anticancer properties. nih.gov

Antimicrobial Activity Research

Phenothiazine compounds have demonstrated a broad spectrum of antimicrobial activity, a property that has been recognized since the early days of their development. iiarjournals.org Research has explored their efficacy against bacteria, fungi, viruses, and parasites, with significant interest in their ability to combat drug-resistant strains.

Antibacterial Spectrum and Efficacy

Phenothiazine derivatives have shown notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Their efficacy extends to multidrug-resistant (MDR) strains, which pose a significant global health threat. nih.govnih.gov For instance, derivatives such as promethazine, trifluoperazine, thioridazine, and chlorpromazine (B137089) have been shown to inhibit the growth of both antibiotic-sensitive and MDR strains of Acinetobacter baumannii. nih.gov Thioridazine, in particular, has been noted for its ability to kill intracellular Methicillin-resistant Staphylococcus aureus (MRSA) at clinically relevant concentrations. nih.govresearchgate.net The antibacterial mechanism of some phenothiazines, like chlorpromazine, involves the generation of reactive oxygen species (ROS) and damage to the cell membrane and DNA. nih.govresearchgate.net

| Phenothiazine Derivative | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Promethazine | Acinetobacter baumannii (MDR) | 50 - 600 | 100 - 2500 |

| Trifluoperazine | Acinetobacter baumannii (MDR) | 50 - 600 | 100 - 2500 |

| Thioridazine | Acinetobacter baumannii (MDR) | 50 - 600 | 100 - 2500 |

| Chlorpromazine | Acinetobacter baumannii (MDR) | 50 - 600 | 100 - 2500 |

| Compound 14b | Staphylococcus aureus | 3.125 | - |

| Compound 5b | Staphylococcus aureus | 6.25 | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data compiled from multiple studies on various derivatives. nih.govresearchgate.net

Antifungal Activity, Including Drug-Resistant Strains

The phenothiazine scaffold is a promising basis for the development of new antifungal agents. nih.gov Derivatives have demonstrated broad-spectrum activity against a wide array of medically important fungi, including pathogenic yeasts and molds. acs.org Notably, this activity extends to strains that are resistant to conventional antifungal drugs like fluconazole. nih.gov

For example, certain trifluoperazine derivatives show improved activity against drug-resistant Candida albicans. nih.gov One analogue, CWHM-974, is effective against fluconazole-resistant C. albicans, Candida auris, and Cryptococcus glabrata, as well as filamentous molds like Aspergillus fumigatus and Fusarium spp. acs.org The mechanism of antifungal action for phenothiazines is believed to involve the inhibition of calmodulin, a key calcium-binding protein. nih.gov

| Phenothiazine Derivative | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Trifluoperazine | Cryptococcus neoformans | >32 |

| Derivative 17d | Cryptococcus neoformans | 8 |

| Derivative 17e | Cryptococcus neoformans | 8 |

| Trifluoperazine | Candida albicans (SC5314) | >32 |

| Derivative 17d | Candida albicans (SC5314) | 8 |

| Derivative 17e | Candida albicans (SC5314) | 8 |

| CWHM-974 | Aspergillus fumigatus | 4 - 8 |

MIC: Minimum Inhibitory Concentration. Data represents findings for novel derivatives compared to parent compounds. nih.govacs.org

Antiviral and Antiparasitic Potentials

The therapeutic utility of phenothiazines extends to parasitic and viral infections. Several derivatives have demonstrated antiparasitic activity against organisms responsible for major global diseases. nih.gov Chlorpromazine is reported to be effective against Trypanosoma cruzi (the cause of Chagas disease) and Leishmania species. numberanalytics.com Trifluoperazine has shown activity against the malaria parasite, Plasmodium falciparum. numberanalytics.com The mechanism of antiparasitic action can involve the alteration of parasite membrane structure and function, leading to reduced motility and viability. numberanalytics.com

While research into the antiviral properties of phenothiazines against human pathogens is less extensive, the broad bioactivity of this chemical class suggests it is a viable area for further investigation.

Multi-Drug Resistance Reversal Mechanisms

One of the most extensively studied properties of phenothiazine derivatives is their ability to reverse multi-drug resistance (MDR), particularly in cancer cells. iiarjournals.orgresearchgate.net MDR is a major obstacle in chemotherapy and is often caused by the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell. iiarjournals.orgnih.gov

Phenothiazines can inhibit these efflux pumps, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. iiarjournals.orgiiarjournals.org Thioridazine, for example, can effectively inhibit P-gp, reversing resistance to drugs like doxorubicin (B1662922) and carboplatin (B1684641) in resistant breast and lung cancer models. nih.gov This inhibition of MDR efflux pumps allows for lower doses of chemotherapy drugs, potentially reducing their toxic side effects. iiarjournals.org The ability of phenothiazines to modulate efflux pumps is not limited to cancer cells; it is also a key mechanism in their activity against MDR bacteria. iiarjournals.orgnih.gov

Antioxidant Efficacy Assessment

Phenothiazine and its derivatives are recognized for their significant antioxidant properties. nih.gov They can act as potent radical scavengers, mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases. researchgate.net The antioxidant mechanism involves breaking radical chain reactions. physchemres.org

In Vitro Assays for Radical Scavenging

Phenothiazine and its derivatives have demonstrated significant antioxidant properties in various in vitro tests. nih.govresearchgate.net The antioxidant activity is largely attributed to the formation of a stable radical cation. mdpi.com Studies have shown that these compounds can effectively scavenge free radicals, a key factor in oxidative stress.

For instance, a study investigating novel phenothiazine derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay found that several compounds exhibited potent antioxidant activity. researchgate.net The structure-activity relationship analysis in these studies often indicates that the presence of electron-donating groups on the phenothiazine ring enhances this activity. researchgate.net In some cases, the radical scavenging ability of phenothiazine derivatives has been found to be comparable to standard antioxidants like ascorbic acid. nih.govmdpi.com

Another study evaluated a series of new phenothiazine derivatives using voltammetry to assess their interaction with oxygen and its radicals. nih.gov The results indicated a dose-dependent increase in antioxidant activity, with some derivatives showing higher activity than the parent phenothiazine compound. nih.gov

Table 1: In Vitro Radical Scavenging Activity of Selected Phenothiazine Analogues

| Compound | Assay | Activity Metric | Result |

|---|---|---|---|

| Phenothiazine-Cyanochalcone Analogues | DPPH Assay | IC₅₀ | Activity comparable to ascorbic acid |

| Various Phenothiazine Derivatives | Voltammetry | Antioxidant Activity Coefficient | Dose-dependent increase observed |

In Vivo Studies of Oxidative Stress Mitigation in Animal Models

Lipophilic phenothiazine analogues have been synthesized and evaluated for their ability to inhibit ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation. nih.gov In cellular models of Friedreich's ataxia, a disease characterized by significant oxidative stress, certain methylene (B1212753) blue and methylene violet analogues (which share the phenothiazine core structure) demonstrated protective effects against oxidative damage and cell death induced by agents like erastin (B1684096) and RSL3. researchgate.netnih.gov These compounds showed potency comparable to or better than established ferroptosis inhibitors like ferrostatin-1. nih.gov The antioxidant function of these phenothiazines was considered central to their protective effects against lipid peroxidation. nih.gov

Other Preclinical Pharmacological Activities

Beyond antioxidant effects, phenothiazine derivatives have been explored for other pharmacological activities, including the inhibition of key enzymes involved in cellular signaling pathways.

Enzyme Inhibition Studies (e.g., Farnesyltransferase (FTase) inhibition)

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of the Ras protein, which is frequently hyperactive in cancer cells. nih.govwikipedia.org Inhibiting this enzyme has been a target for anticancer drug development. wikipedia.org Screening of chemical libraries has identified phenothiazine derivatives as potent inhibitors of human farnesyltransferase. nih.gov

Research has led to the synthesis of several series of phenothiazine-based compounds with FTase inhibitory potencies in the low micromolar range. nih.gov For example, phenothiazine-cyanochalcone derivatives have been designed and evaluated as dual inhibitors of both human farnesyltransferase and tubulin polymerization. nih.gov In one study, a phenothiazine-chalcone compound inhibited human FTase with an IC₅₀ value of 9 nM. nih.gov This line of research suggests that the phenothiazine scaffold can be effectively utilized to design new and potent enzyme inhibitors. nih.gov

Table 2: Farnesyltransferase (FTase) Inhibition by Selected Phenothiazine Analogues

| Compound Series | Target Enzyme | Activity Metric | Potency Range |

|---|---|---|---|

| Phenothiazine Derivatives | Human FTase | IC₅₀ | Low micromolar range |

| Phenothiazine-Chalcone X | Human FTase | IC₅₀ | 9 nM |

Future Directions and Emerging Research Avenues for 4 Amino 1 Phenothiazin 10 Yl Butan 1 One

Exploration of Undiscovered Biological Targets and Pathways

The broad bioactivity of phenothiazine (B1677639) derivatives suggests that 4-Amino-1-phenothiazin-10-yl-butan-1-one may interact with a variety of biological targets beyond the classical ones. nih.gov Phenothiazines are known to modulate neurotransmitter systems like dopaminergic and cholinergic signaling and have shown potential as anticancer agents. nih.govacs.org Future research should aim to deorphanize this compound by systematically screening it against a wide range of receptors, enzymes, and signaling pathways.

Key areas for exploration include:

Cancer-Related Pathways: Phenothiazines can induce apoptosis, inhibit angiogenesis, and modulate pathways such as Akt/mTOR and MAPK. frontiersin.org Investigating the effect of this compound on cancer cell membrane integrity, multidrug resistance, and specific cancer stem cell pathways could reveal novel oncological applications. nih.govfrontiersin.org

Neuroinflammation and Neurodegeneration: Given their activity on neurotransmitter receptors, exploring their role in modulating neuroinflammatory processes and protein aggregation associated with diseases like Alzheimer's could be a fruitful avenue. nih.gov

Infectious Diseases: The phenothiazine core has been associated with antibacterial, antimalarial, and antiviral properties. nih.govresearchgate.net Screening against a panel of microbial and viral targets, especially multidrug-resistant strains, is warranted. researchgate.net

Calmodulin (CaM) Inhibition: As a ubiquitous calcium-binding protein involved in numerous cellular processes, calmodulin is a known target for some phenothiazines. nih.gov Characterizing the interaction between this compound and CaM could uncover its potential in diseases where CaM signaling is dysregulated, such as cancer. nih.gov

Rational Design of Next-Generation Phenothiazine Derivatives

Leveraging the core structure of this compound, medicinal chemists can design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. niper.gov.in

Once high-resolution crystal structures of this compound bound to a biological target are obtained, structure-based design can be employed. This approach utilizes computational modeling to understand the key molecular interactions between the ligand and the target's binding site. nih.gov By analyzing factors such as the angle between the aryl rings and the side-chain conformation, which are known to influence biological activity, researchers can rationally introduce modifications to optimize binding affinity and selectivity. nih.gov This method allows for the precise engineering of derivatives to enhance desired therapeutic effects while minimizing off-target interactions.

De novo design offers a powerful computational strategy to generate entirely novel molecular structures that fit the geometric and chemical constraints of a target's active site. nih.govresearchgate.net Starting with the phenothiazine core or fragments of this compound, algorithms can build new molecules atom-by-atom or by connecting larger fragments, potentially leading to the discovery of compounds with unique properties. researchgate.net

Scaffold hopping is a related technique used to identify isofunctional molecular cores that are structurally distinct from the original phenothiazine scaffold. niper.gov.innih.gov This is particularly valuable for navigating around existing patent landscapes and improving properties like metabolic stability or solubility. niper.gov.in By replacing the phenothiazine core while maintaining the essential pharmacophoric features, researchers can discover new chemical classes that retain the desired biological activity. researchgate.netnih.gov

Table 1: Computational Approaches for Designing Next-Generation Derivatives

| Design Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target-ligand complex to guide modifications. | Derivatives with optimized binding affinity and higher selectivity for a specific biological target. |

| De Novo Design | Computationally generates novel molecular structures from basic building blocks to fit a target's active site. | Creation of entirely new compounds with potentially superior efficacy and novel mechanisms of action. |

| Scaffold Hopping | Replaces the core molecular structure (scaffold) with a functionally equivalent but structurally different one. | Novel chemotypes with improved drug-like properties (e.g., ADME/Tox) and new intellectual property. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To thoroughly understand the mechanisms of action and potential toxicity of this compound, advanced preclinical models that better mimic human physiology are essential.

In Vitro Models: Moving beyond simple cell lines, future studies should employ more complex systems. Three-dimensional (3D) organoids and "organ-on-a-chip" platforms can provide more physiologically relevant data on efficacy and toxicity in tissues like the liver, gut, and brain. mdpi.com For instance, a gut-liver-on-a-chip model could offer insights into the compound's absorption and first-pass metabolism simultaneously. mdpi.com High-throughput screening using these advanced cell-based assays can accelerate the identification of lead compounds and their mechanisms. nuvisan.com

In Vivo Models: The zebrafish (Danio rerio) model offers a powerful vertebrate system for medium- to high-throughput screening of cytotoxicity and neuromodulatory activity during early development. nih.govacs.org Its genetic tractability and optical transparency allow for real-time imaging of biological processes in a whole-organism context. For more complex evaluations, such as in oncology, patient-derived xenograft (PDX) models in mice, where tumor tissue from a patient is implanted, can offer more predictive insights into therapeutic efficacy. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

A systems biology approach, integrating various "omics" technologies, will be crucial for building a comprehensive understanding of the cellular response to this compound.

Genomics/Pharmacogenomics: Investigating how genetic variations influence patient response to phenothiazine derivatives can pave the way for personalized medicine. nih.gov By identifying single nucleotide polymorphisms (SNPs) in genes related to drug metabolism (e.g., cytochrome P450 enzymes) or drug targets (e.g., dopamine (B1211576) receptors), it may be possible to predict a patient's response or susceptibility to adverse effects. nih.govmdpi.com

Proteomics: This technology can identify the full spectrum of proteins that interact with the compound or whose expression levels change upon treatment. This can help in confirming intended targets and discovering unexpected off-target effects, providing a deeper understanding of the mechanism of action.

Metabolomics: Analyzing the global metabolic profile of cells or organisms following exposure to the compound can reveal perturbations in biochemical pathways. mdpi.com This is useful for identifying biomarkers of drug efficacy or toxicity and understanding the downstream functional consequences of target engagement. science.gov Combining metabolomic and proteomic data can offer a particularly powerful, integrated view of the drug's impact on cellular function. mdpi.com

Addressing Challenges in Phenothiazine Derivative Research

Despite their potential, the development of phenothiazine derivatives faces several challenges that future research must address.

Selectivity and Off-Target Effects: The broad activity of phenothiazines can lead to a range of side effects. nih.gov A major challenge is to design derivatives with high selectivity for the desired therapeutic target while minimizing interactions with others, such as various neurotransmitter receptors, which can cause unwanted effects. nih.gov

Understanding Structure-Activity Relationships (SAR): A clearer, more predictive understanding of how specific structural modifications to the phenothiazine ring and its side chains affect biological activity, selectivity, and pharmacokinetic properties is needed. nih.gov

Biophysical Properties: Issues such as poor aqueous solubility or the tendency for molecules to aggregate can hinder development. uws.ac.uk Future chemical modifications should focus on optimizing these properties to ensure better bioavailability and predictable behavior in biological systems.

Chirality: The spontaneous emergence of chirality in crystalline phenothiazine derivatives has been observed, which can impart unique optical and biological properties. bioengineer.org Understanding and controlling the synthesis of specific enantiomers will be critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Aripiprazole |

| Chlorpromazine (B137089) |

| Clozapine |

| Doxorubicin (B1662922) |

| Fluphenazine |

| Leucovorin |

| Levomepromazine |

| Loxapine succinate |

| Methoxypromazine |

| Methylene (B1212753) blue |

| Olanzapine |

| Perazine |

| Perphenazine |

| Prochlorperazine |

| Promazine |

| Promethazine |

| Risperidone |

| Thiothixene |

| Thioridazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.